N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-2-3-8-16(14-7-9-23(21,22)11-14)15(18)12-5-4-6-13(10-12)17(19)20/h4-6,10,14H,2-3,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNJAGTMZWWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide typically involves the reaction of N-butylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,1-dioxidotetrahydrothiophene under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, forming sulfoxides or sulfones.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-aminobenzamide.
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Alkyl Chain Modifications
Aromatic Substituent Effects
Core Functional Group Differences
- Benzamide vs. Sulfonamide (Target vs. ) : Benzamides (amide linkage) participate in hydrogen bonding, whereas sulfonamides offer stronger acidity and metal-coordination capabilities, impacting their roles in catalysis or drug-receptor interactions.
Biological Activity
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A butyl group ,
- A tetrahydrothiophene moiety with a sulfone functional group,
- A 3-nitrobenzamide component .
This unique combination contributes to its distinct physicochemical properties, which are crucial for its biological activity.
Research indicates that this compound primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play a critical role in regulating neuronal excitability and cardiac function. The compound exhibits nanomolar potency in activating GIRK channels, which positions it as a potential therapeutic agent for conditions related to ion channel dysregulation, such as epilepsy and cardiac arrhythmias.
1. Ion Channel Modulation
This compound has been shown to enhance the activity of GIRK channels. Studies suggest that this activation can lead to increased potassium ion conductance, which may stabilize membrane potential and reduce excitability in neuronal tissues.
2. Antimicrobial Properties
In addition to its role in ion channel modulation, the compound has demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism appears to involve the inhibition of protein synthesis in bacteria, although further research is necessary to fully elucidate this pathway.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| GIRK Channel Activation | Nanomolar potency; potential treatment for epilepsy and cardiac arrhythmias. |
| Antimicrobial Activity | Effective against MRSA; mechanism involves inhibition of protein synthesis. |
| Preclinical Studies | Promising results in animal models; further clinical trials required for human efficacy. |
Case Study: GIRK Channel Activation
A study focused on the activation of GIRK channels by this compound revealed significant insights into its pharmacological profile. The compound was tested in vitro using neuronal cell lines, demonstrating enhanced potassium conductance and reduced excitability under controlled conditions. These findings suggest its potential application in treating neurological disorders characterized by hyperexcitability .
Case Study: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of the compound, researchers found that it effectively inhibited the growth of MRSA in vitro. The study highlighted its potential as a new therapeutic option for treating difficult-to-manage bacterial infections. Further investigations are ongoing to optimize its efficacy and determine safe dosages for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
